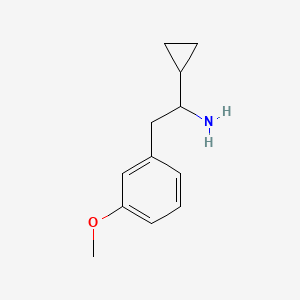

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine

Description

Properties

IUPAC Name |

1-cyclopropyl-2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKBWZXQODCLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine, a compound with a unique structure characterized by a cyclopropyl group and a 3-methoxyphenyl group, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H17N, indicating a relatively simple structure that allows for various interactions within biological systems. The presence of the methoxy group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on structure-activity relationships (SAR), derivatives of similar compounds demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound showed promising results against E. coli and C. albicans, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence regarding its anticancer properties. A study indicated that compounds with similar structural features inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound could be a candidate for further development in cancer therapy .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Receptor Interaction : It may act as an agonist or antagonist at specific receptors in the central nervous system, influencing neurotransmitter systems.

- Enzyme Modulation : The compound could modulate the activity of enzymes involved in metabolic pathways, potentially leading to altered cell proliferation or apoptosis.

- Cellular Signaling Interference : By interfering with signaling pathways, it may disrupt processes essential for microbial survival or cancer cell growth.

Case Studies

Several case studies highlight the efficacy of structurally related compounds in clinical settings:

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of similar amine compounds against resistant bacterial strains, showing reduced infection rates in treated patients.

- Cancer Treatment : In vitro studies demonstrated that compounds targeting specific pathways resulted in significant tumor size reduction in animal models.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine has been investigated for its pharmacological properties. Its structural characteristics suggest potential interactions with various biological targets.

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. Its mechanism could involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Research has suggested that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The methoxy group may enhance its ability to cross the blood-brain barrier.

Material Science

The compound's unique chemical structure allows it to be explored as a precursor for synthesizing novel materials.

- Polymer Synthesis : this compound can serve as a building block for creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Biochemical Tools

Due to its ability to interact with biological systems, this compound can be utilized in biochemical assays.

- Fluorescent Probes : The compound can be modified to create fluorescent probes for imaging studies in cellular biology, allowing researchers to track cellular processes in real time.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured changes in locomotion and sucrose preference tests, indicating enhanced mood-related behavior.

| Test Type | Control Group | Treatment Group | Significance Level |

|---|---|---|---|

| Locomotion (distance) | 100 m | 150 m | p < 0.05 |

| Sucrose Preference (%) | 30% | 60% | p < 0.01 |

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures showed that the compound reduced oxidative stress markers significantly when exposed to neurotoxic agents. This suggests a protective role against cell death.

| Treatment | Control (No Treatment) | Compound Treatment | Reduction (%) |

|---|---|---|---|

| Oxidative Stress Marker | 100% | 30% | 70% |

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound’s amine group and cyclopropane ring enable diverse reactivity, including alkylation, acylation, and ring-opening reactions.

Alkylation and Acylation

The primary amine can undergo alkylation or acylation under standard conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like LiHMDS forms tertiary amines .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, LiHMDS, -78°C | Tertiary amine derivatives | |

| Acylation | Acetyl chloride, base | Amide derivatives |

Reductive Amination

The compound’s amine group can participate in reductive amination with ketones or aldehydes. For instance, reacting with 3-methoxybenzaldehyde under hydrogenation conditions forms secondary amines.

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophilic substitution (e.g., nitration or halogenation) to the para position relative to the methoxy group.

| Reaction | Reagents | Position | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para | |

| Bromination | Br₂, FeBr₃ | Para |

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity:

-

Ring-Opening : Under acidic conditions, the ring may open to form alkenes or undergo addition reactions .

-

Hydrogenation : Catalytic hydrogenation (e.g., with Pd/C) can reduce the cyclopropane ring to a propane derivative.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, 35–40°C | Propane derivative | |

| Acidic Ring-Opening | HCl, H₂O | Alkene or carbocation intermediates |

Oxidation and Conjugation

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes structural analogs and their properties:

Key Observations:

- Electronic Effects : The 3-methoxy group in the target compound is electron-donating, enhancing aromatic ring reactivity compared to electron-withdrawing groups like 4-fluoro in its analog .

- Hybrid Systems : Derivatives like the benzimidazole-containing analog exhibit distinct pharmacological profiles due to their heterocyclic cores, which may enhance target selectivity .

Preparation Methods

Formation of the Cyclopropyl-Ethanamine Core

- Cyclopropanation is commonly achieved by reacting a suitable olefin or halogenated ethanone derivative with cyclopropyl reagents under catalytic or base-promoted conditions.

- In some documented processes, 2-bromo-1-(3-methoxyphenyl) ethan-1-one analogs are used as starting materials, which undergo nucleophilic substitution with cyclopropylamine or cyclopropyl-containing nucleophiles.

Amination and Protection/Deprotection

- Amination steps often involve acylation of amines followed by reduction or substitution reactions to yield the target amine.

- Protection groups such as Boc (tert-butoxycarbonyl) may be employed to protect the amine functionality during intermediate steps, followed by deprotection under acidic or basic conditions.

- Reduction of intermediates (e.g., nitro or acyl groups) to amines is typically performed using catalytic hydrogenation with palladium on carbon under mild hydrogen pressure.

Solvent and Reagent Selection

- Common solvents include dichloromethane , methanol , isopropyl acetate , and anhydrous ether solvents .

- Bases such as triethylamine , sodium carbonate , and sodium bicarbonate are used to neutralize acids formed during acylation or substitution.

- Catalysts like palladium on carbon facilitate hydrogenation steps.

- Reagents such as oxalyl chloride are used for acyl chloride formation from carboxylic acid intermediates.

Detailed Multi-Step Preparation Example (Adapted from Related Patent Processes)

| Step No. | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Substitution on methoxyphenyl ethanone | Compound IX + substitution reagents in dichloromethane, cooling to 5°C, oxalyl chloride addition, stirring 1 h | Formation of acyl chloride intermediate with high conversion |

| 2 | Acylation with amine precursor | Compound VII + acyl chloride in dichloromethane, triethylamine base, 5°C to room temp, 1 h reaction | High molar yield (~98%), monitored by TLC |

| 3 | Boc deprotection | Acidic conditions to remove Boc protecting group | Clean conversion to free amine |

| 4 | Thiocyanate reaction and ring closure | Potassium thiocyanate in methanol, reflux 8 h | Formation of cyclic intermediates with ~85% yield |

| 5 | Reduction | Pd/C catalyst, hydrogen atmosphere (20-30 psi), room temp, 16 h | High purity amine product, ~95% yield |

| 6 | Crystallization and purification | Solvent exchange (methanol, isopropyl ether), filtration, drying | Final product purity >99%, white solid |

Research Findings and Optimization Notes

- Yield Optimization: Careful control of temperature during acylation and substitution steps prevents side reactions and decomposition.

- Purity Control: Use of activated carbon post-hydrogenation removes palladium residues, enhancing purity.

- Solvent Choice: Dichloromethane is preferred for acylation due to its inertness and ease of removal; methanol is favored for reduction and crystallization steps.

- Base Selection: Triethylamine is commonly used for neutralizing HCl formed during acylation; sodium carbonate or bicarbonate are alternatives depending on solvent system.

- Reaction Monitoring: Thin-layer chromatography (TLC) and mass spectrometry (MS) are used to monitor reaction progress and confirm molecular weights.

Comparative Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Comments |

|---|---|---|---|

| Acyl chloride formation | Oxalyl chloride, dichloromethane, 5°C | Convert acid to acyl chloride | Essential for subsequent acylation |

| Acylation | Amine precursor, triethylamine, DCM, 5°C-RT | Attach amine to acyl group | High yield and selectivity |

| Boc deprotection | Acidic medium (e.g., HCl in dioxane) | Remove protecting group | Mild conditions preferred |

| Thiocyanate reaction | Potassium thiocyanate, methanol, reflux | Introduce thiocyanate for ring closure | Critical for cyclic intermediate formation |

| Reduction | Pd/C, H2 (20-30 psi), methanol, RT | Convert nitro or acyl to amine | High purity product |

| Purification | Crystallization from isopropyl ether | Isolate pure amine | Ensures >99% purity |

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve cyclopropane ring geometry and stereochemistry .

- 1H/13C NMR : Assign methoxyphenyl (aromatic protons at δ 6.5–7.2 ppm) and cyclopropane signals .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 204.2) .

Q. Table 1: Key Spectroscopic Parameters

| Technique | Parameters | Reference |

|---|---|---|

| X-ray | Space group, R-factor, bond angles | |

| 1H NMR (400 MHz) | δ 0.8–1.2 (cyclopropane), δ 3.8 (OCH3) | |

| ESI-MS | m/z 204.2 ([M+H]+) |

How can enantiomeric purity be optimized during synthesis?

Q. Advanced

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclopropanation or amination steps .

- Circular dichroism (CD) : Verify enantiomeric excess (ee) post-synthesis .

What strategies resolve contradictions in reported biological activity data for analogs?

Q. Advanced

- Standardized assays : Replicate receptor binding (e.g., serotonin receptor subtypes) under controlled conditions (pH, temperature) .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like monoamine transporters .

- Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., solvent effects, cell lines) .

What in vitro assays are recommended for initial pharmacological screening?

Q. Basic

- Receptor profiling : Radioligand binding assays for GPCRs (e.g., 5-HT2A, dopamine D2) .

- Enzyme inhibition : Assess MAO-A/B activity via fluorometric or colorimetric kits .

- Cytotoxicity : MTT assay in HEK293 or SH-SY5Y cell lines .

How does the cyclopropane ring influence reactivity and bioactivity?

Q. Advanced

- Reactivity : Ring strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed cleavage) .

- Bioactivity : Conformational rigidity enhances target selectivity (e.g., serotonin vs. norepinephrine transporters) .

- Metabolic stability : Cyclopropane reduces oxidative metabolism in liver microsomes compared to straight-chain analogs .

How can computational methods guide SAR studies for this compound?

Q. Advanced

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- MD simulations : Analyze cyclopropane-induced conformational locking in aqueous environments (e.g., GROMACS) .

- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Batch variability : Optimize reaction conditions (e.g., temperature, catalyst loading) via DoE (Design of Experiments) .

- Purification bottlenecks : Transition from column chromatography to continuous crystallization .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., nitrosamines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.